3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide
CAS No.: 1311278-48-4
Cat. No.: VC2710722
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1311278-48-4 |
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Molecular Formula | C17H18F3N3O |
Molecular Weight | 337.34 g/mol |
IUPAC Name | 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzamide |
Standard InChI | InChI=1S/C17H18F3N3O/c1-22(2)15-10-13(17(18,19)20)9-14(21-15)11-6-5-7-12(8-11)16(24)23(3)4/h5-10H,1-4H3 |
Standard InChI Key | VTIFVQUSBBIURW-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N(C)C)C(F)(F)F |
Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N(C)C)C(F)(F)F |
Introduction
Physical and Chemical Properties
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide is a complex organic compound with specific physical and chemical characteristics that define its behavior in various environments. The key properties of this compound are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide
Property | Value |
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CAS Number | 1311278-48-4 |
Molecular Formula | C₁₇H₁₈F₃N₃O |
Molecular Weight | 337.34 g/mol |
Physical State at Room Temperature | Solid |
Solubility | Soluble in dichloromethane, acetonitrile; Limited solubility in water |
Functional Groups | Pyridine, Trifluoromethyl, Dimethylamino, Benzamide |
The compound contains several key functional groups that contribute to its chemical behavior. The pyridine ring with its dimethylamino and trifluoromethyl substituents creates a unique electronic environment, while the N,N-dimethyl-benzamide portion introduces additional reactivity patterns. The presence of the trifluoromethyl group significantly impacts the electron distribution within the pyridine ring, affecting its basicity and interaction with potential reaction partners or biological targets.
Structural Characteristics
Molecular Structure
The compound features a 2-pyridyl group connected to a benzene ring at position 3, creating a biaryl system. The pyridine ring contains two key substituents: a dimethylamino group at position 6 and a trifluoromethyl group at position 4. The benzene ring carries an N,N-dimethylbenzamide group. This arrangement creates a molecule with specific spatial characteristics and electronic distribution that influence its chemical behavior and potential applications.
Structural Significance
The specific arrangement of functional groups in 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide has several important implications:
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The trifluoromethyl group introduces strong electron-withdrawing effects that alter the electron density within the pyridine ring.
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The dimethylamino group provides a site for hydrogen bonding and potential interaction with biological targets.
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The N,N-dimethyl-benzamide moiety offers additional sites for molecular recognition and binding in biological systems.
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The biaryl linkage between the pyridine and benzene rings creates a semi-rigid structure that may be optimized for specific binding interactions.
This unique combination of functional groups creates a molecule with distinctive physicochemical properties that can be exploited in various applications.
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide typically involves a multi-step process employing various cross-coupling methodologies. Based on synthetic routes for similar compounds, the following approaches may be employed:
Suzuki-Miyaura Coupling
A common approach for forming the key biaryl linkage in this compound would involve Suzuki-Miyaura cross-coupling between an appropriately substituted pyridine and a benzene derivative. This reaction typically employs a palladium catalyst and boron reagents to facilitate carbon-carbon bond formation . The reaction can be represented as follows:
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Preparation of a 2-halopyridine with dimethylamino and trifluoromethyl substituents
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Preparation of a 3-(N,N-dimethylcarbamoyl)phenylboronic acid or ester
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Palladium-catalyzed cross-coupling to form the biaryl linkage
Specific Synthetic Considerations
Applications and Research Findings
Structure-Activity Relationships
Table 2 presents a comparison of related compounds and their reported biological activities, providing insights into potential structure-activity relationships.
Table 2: Comparative Analysis of Related Compounds and Reported Activities
This comparative analysis suggests that the specific arrangement of functional groups in 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide may confer unique properties that could be exploited for specific biological targets.
Physicochemical Properties and Behavior
Solubility and Stability
The solubility profile of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide is influenced by its functional groups. The presence of the trifluoromethyl group increases lipophilicity, while the dimethylamino and amide functionalities contribute to hydrogen bonding capabilities. This combination typically results in good solubility in organic solvents such as dichloromethane, acetonitrile, and DMSO, with limited solubility in aqueous media.
Regarding stability, compounds with trifluoromethyl substitutions generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This is due to the strong C-F bonds that resist oxidative metabolism, a property that makes trifluoromethylated compounds attractive in pharmaceutical development .
Spectroscopic Properties
The spectroscopic characterization of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide would typically include NMR, IR, and mass spectrometry data. While specific spectroscopic data for this exact compound isn't provided in the search results, predictions can be made based on similar compounds:
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¹H NMR would show signals for the aromatic protons of both the pyridine and benzene rings, along with signals for the methyl groups of the dimethylamino and N,N-dimethyl amide functionalities.
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¹⁹F NMR would display a characteristic signal for the trifluoromethyl group.
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IR spectroscopy would reveal characteristic bands for the C=O stretching of the amide (around 1650 cm⁻¹) and C-F stretching (1000-1400 cm⁻¹).
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Mass spectrometry would typically show a molecular ion peak at m/z 337, corresponding to the molecular weight of the compound.
Comparison with Related Compounds
Structural Analogs
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid (molecular weight: 310.27 g/mol) represents a closely related structural analog, differing only in the terminal functional group (carboxylic acid versus dimethylamide) . This slight modification significantly alters the compound's properties, particularly its acidity, hydrogen bonding capabilities, and potential for derivatization.
Other related compounds include:
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
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3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide
These compounds share the core biaryl structure but differ in their terminal functional groups, creating a family of compounds with varying physicochemical properties and potential applications.
Functional Comparison
Table 3: Comparative Analysis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide and Related Compounds
Property | 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide | 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde |
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Molecular Weight | 337.34 g/mol | 310.27 g/mol | ~294 g/mol (calculated) |
Terminal Group | N,N-dimethylamide | Carboxylic acid | Aldehyde |
Hydrogen Bond Acceptors | Multiple | Multiple with stronger acid character | Multiple |
Hydrogen Bond Donors | None | One (carboxylic acid) | None |
Derivatization Potential | Limited | High (via esterification, amidation) | High (via reduction, oxidation, etc.) |
This comparison highlights how subtle structural modifications can significantly alter the chemical behavior and potential applications of these compounds .
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